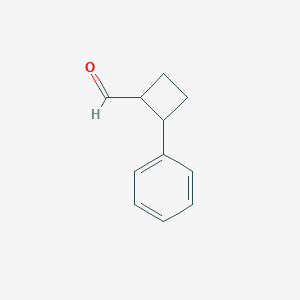
2-Phenylcyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylcyclobutane-1-carbaldehyde: is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of phenyl-substituted alkenes using a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 2-Phenylcyclobutane-1-carboxylic acid.
Reduction: 2-Phenylcyclobutan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Phenylcyclobutane-1-carbaldehyde is utilized in a wide range of scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it a valuable intermediate in the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds.
Comparaison Avec Des Composés Similaires
Cyclobutane-1-carbaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
2-Phenylcyclobutan-1-ol: Similar structure but with an alcohol group instead of an aldehyde, leading to different chemical properties.
Uniqueness: 2-Phenylcyclobutane-1-carbaldehyde is unique due to the presence of both a cyclobutane ring and a phenyl group, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
2-phenylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDJDWYRXCICBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2934125.png)
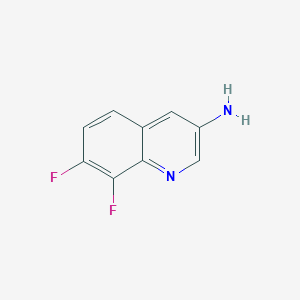
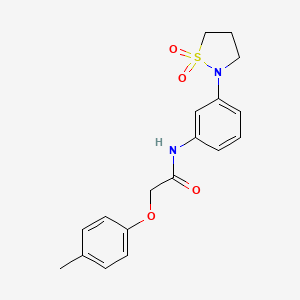
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2934129.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2934131.png)
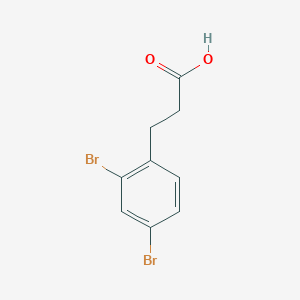
![2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934133.png)
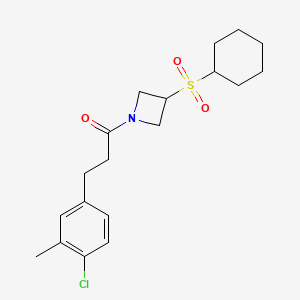
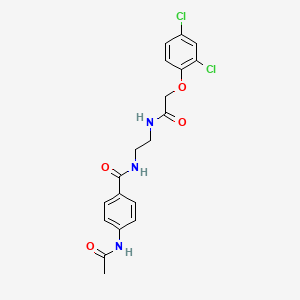
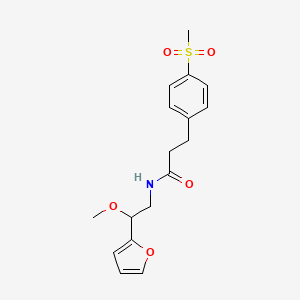
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)
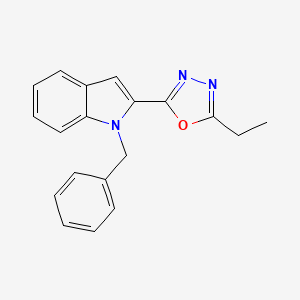
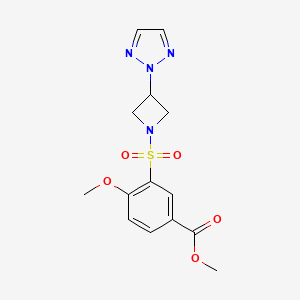
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934145.png)
